
Dodecylphosphocholine
Overview
Description
Dodecylphosphocholine is a zwitterionic detergent commonly used in biochemical and biophysical research. It is particularly valuable for its ability to solubilize membrane proteins, making it a crucial tool in the study of protein structures using techniques such as nuclear magnetic resonance spectroscopy . The compound has a molecular formula of C17H38NO4P and a molecular weight of 351.5 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecylphosphocholine can be synthesized through the reaction of dodecyl alcohol with phosphocholine chloride. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the phosphocholine ester bond . The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dodecylphosphocholine primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the phosphocholine ester bond . Oxidation reactions may involve the alkyl chain, resulting in the formation of various oxidized derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products:
Hydrolysis: Dodecyl alcohol and phosphocholine.
Oxidation: Oxidized derivatives of the dodecyl chain, such as dodecanoic acid.
Scientific Research Applications
Dodecylphosphocholine has a wide range of applications in scientific research:
Chemistry: Used as a detergent in the solubilization and purification of membrane proteins.
Medicine: Employed in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products due to its surfactant properties.
Mechanism of Action
Dodecylphosphocholine exerts its effects by interacting with lipid bilayers and proteins. The zwitterionic nature of the compound allows it to integrate into lipid membranes, disrupting their structure and increasing permeability . This property is particularly useful in enhancing the paracellular transport of hydrophilic compounds across epithelial barriers . The compound’s ability to form micelles also plays a crucial role in solubilizing membrane proteins, facilitating their structural analysis .
Comparison with Similar Compounds
- Tetradecylphosphocholine
- Hexadecylphosphocholine
- Octadecylphosphocholine
Comparison: Dodecylphosphocholine is unique due to its optimal balance between hydrophobic and hydrophilic properties, making it highly effective in solubilizing membrane proteins without denaturing them . Compared to its longer-chain analogs, such as hexadecylphosphocholine and octadecylphosphocholine, this compound offers better solubility and lower critical micelle concentration, which is advantageous for various biochemical applications .
Biological Activity
Dodecylphosphocholine (DPC) is a phospholipid derivative that has gained attention for its diverse biological activities, particularly in the context of membrane interactions, antimicrobial properties, and its role as a model system for studying protein dynamics. This article provides a comprehensive overview of the biological activity of DPC, supported by detailed research findings, case studies, and relevant data tables.
Overview of this compound
This compound is a surfactant that forms micelles in aqueous solutions. Its amphiphilic nature allows it to interact with various biomolecules, making it a valuable tool in biophysical studies and pharmaceutical applications. DPC is primarily used to solubilize membrane proteins and study their interactions with peptides and other molecules.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have been extensively used to study the interaction of DPC micelles with peptides and proteins. For instance, a study focused on the anticoccidial peptide PW2 revealed that the peptide interacts with DPC micelles through hydrogen bonds and Coulombic interactions. The simulations demonstrated that the peptide undergoes conformational changes upon binding to the micelle interface, stabilizing certain structural states crucial for its biological function .
Table 1: Summary of Molecular Dynamics Findings
Antimicrobial Activity
DPC has been studied for its potential antimicrobial properties, particularly against various pathogens. A notable finding is that while PW2 showed no effects on Gram-positive and Gram-negative bacteria or tumor cells, it was lethal to Eimeria acervulina sporozoites, indicating its specificity and potential as an anticoccidial agent .
Case Study: Anticoccidial Effects of PW2
- Organism: Eimeria acervulina
- Outcome: 100% lethality of sporozoites
- Implication: Potential for developing new anticoccidial drugs based on this peptide.
Structural Studies
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to investigate the structural dynamics of various peptides in DPC micelles. For example, the antimicrobial peptide LL-37 was analyzed in DPC micelles, revealing significant conformational adaptations that are essential for its activity against microbial membranes .
Table 2: NMR Studies of Peptide Structures in DPC Micelles
Peptide | Study Focus | Findings |
---|---|---|
LL-37 | Antimicrobial activity | Conformational changes enhance membrane binding. |
Mersacidin | Lipid II interaction | Conformational adaptability affects activity. |
Q & A
Basic Research Questions
Q. What are the key considerations for preparing DPC micelles in membrane protein studies?
DPC micelles are widely used to solubilize membrane proteins for structural analysis. Critical factors include:
- Critical Micelle Concentration (CMC) : Ensure DPC concentrations exceed its CMC (≈1 mM) to maintain micelle stability .
- Buffer Compatibility : Use low-salt buffers to minimize interference with micelle formation, as monovalent ions can alter micelle size and peptide-binding dynamics .
- Sample Homogenization : Employ Dounce homogenizers or sonication for uniform micelle distribution, particularly for hydrophobic peptides like antimicrobial peptides .
Q. How does DPC affect nuclear magnetic resonance (NMR) studies of membrane proteins?
DPC micelles are zwitterionic, reducing electrostatic interference in NMR experiments. However:
- Alignment Challenges : DPC disrupts phage-induced alignment media (e.g., Pf1 phage), necessitating alternative strategies like paramagnetic tags or lipid nanodiscs for residual dipolar coupling (RDC) measurements .
- Internal Standard Artifacts : DPC attenuates the diffusion of internal standards (e.g., DSS) in diffusion-ordered spectroscopy (DOSY), requiring calibration at varying DPC concentrations .
Q. What protocols ensure reproducibility in DPC-based assays for lipid quantification?
- Standard Curve Validation : Generate fresh standard curves for each assay to account for batch-to-batch variability in DPC purity .
- Plate Selection : Use black plates with clear bottoms for fluorometric assays to minimize background noise .
- Avoid Cross-Contamination : Use separate pipette tips for DPC-containing reagents and samples to prevent micelle disruption .
Advanced Research Questions
Q. How does DPC influence the conformational dynamics of amyloidogenic peptides?
DPC micelles stabilize α-helical intermediates in peptides like PrP(110-136), promoting amyloid formation via a metastable state. Methodological insights:
- Circular Dichroism (CD) : Monitor helical content at 222 nm during incubation to track conformational shifts .
- Molecular Dynamics (MD) Simulations : Use all-atom MD to model DPC-peptide interactions, focusing on hydrophobic tail penetration and headgroup charge effects .
Q. What discrepancies arise between computational predictions and experimental structures of membrane proteins in DPC micelles?
- AlphaFold2 Limitations : Computational models of yeast mitochondrial pyruvate carrier (MPC) subunits predicted 4 transmembrane helices, while NMR in DPC micelles revealed 3 helices with distinct topology .
- Refinement Strategies : Incorporate experimental RDCs and NOEs to correct computational models, reducing backbone RMSD to <1 Å .
Q. How can DPC-induced artifacts be mitigated in drug-loading studies?
- Aggregate Size Control : Use dynamic light scattering (DLS) to maintain DPC aggregates at 3-5 nm for optimal drug encapsulation .
- Competitive Binding Assays : Co-incubate DPC with cholesterol or phospholipids to simulate physiological lipid competition, ensuring drug-release kinetics are physiologically relevant .
Q. What methodological challenges arise when studying antimicrobial peptides in DPC micelles?
- Peptide-Micelle Stoichiometry : Titrate DPC concentrations to achieve a 1:50 peptide:DPC molar ratio, ensuring full solubilization without peptide aggregation .
- NMR Signal Assignment : Use selective isotopic labeling (e.g., ¹⁵N-Leu) to resolve overlapping signals in crowded regions of 2D HSQC spectra .
Q. Data Contradiction and Validation
Q. How should conflicting results about DPC’s impact on protein stability be resolved?
- Thermal Shift Assays : Compare melting temperatures (Tm) of proteins in DPC vs. other detergents (e.g., SDS) to isolate DPC-specific destabilization effects .
- Cross-Validation : Pair NMR-derived structures with cryo-EM or X-ray crystallography data to confirm micelle-induced conformational biases .
Q. Why do structural models of DPC-solubilized proteins vary across studies?
- Micelle Packing Heterogeneity : Variations in DPC aggregation numbers (40-60 molecules/micelle) alter protein embedding depth, necessitating ensemble refinement in MD simulations .
- pH Sensitivity : DPC’s zwitterionic headgroup protonation state changes between pH 6–8, affecting micelle surface charge and protein orientation .
Q. Methodological Best Practices
Q. What controls are essential for DPC-based molecular dynamics simulations?
- Force Field Selection : Use the CHARMM36 or Martini force fields, which parameterize DPC’s headgroup and tail dynamics accurately .
- Simulation Duration : Extend simulations to ≥200 ns to capture slow conformational transitions in peptide-micelle systems .
Q. How can DPC interference in fluorescence-based assays be minimized?
Properties
IUPAC Name |
dodecyl 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-16-21-23(19,20)22-17-15-18(2,3)4/h5-17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHFVMDLPTZDOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952050 | |
Record name | Dodecyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29557-51-5 | |
Record name | Dodecylphosphocholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029557515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DODECYLPHOSPHOCHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5CF6282DD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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